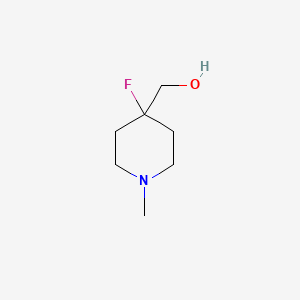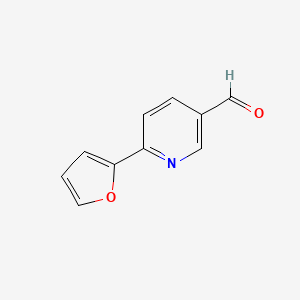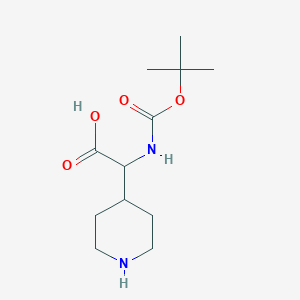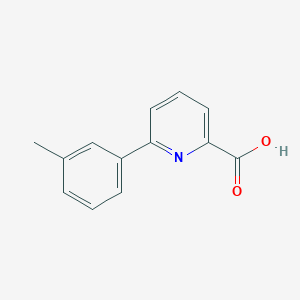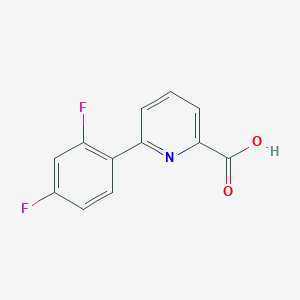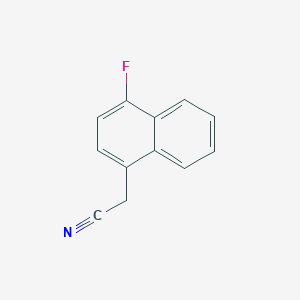
2-(4-Fluoronaphthalen-1-yl)acetonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” is represented by the formula C12H8FN . For a detailed molecular structure, it is recommended to refer to specialized databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluoronaphthalen-1-yl)acetonitrile” include its molecular formula C12H8FN and molecular weight 185.2 . For a detailed analysis of its physical and chemical properties, it is recommended to refer to specialized databases like PubChem .Applications De Recherche Scientifique
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
- 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .
- Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .
Organic Synthesis
Optical, Thermal, and Electroluminescence Properties
- “2-(4-Fluoronaphthalen-1-yl)acetic acid” is a derivative of "2-(4-Fluoronaphthalen-1-yl)acetonitrile" .
- This compound could potentially be used in the synthesis of various other organic compounds .
- However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the sources I found .
- Ergothioneine (EGT) is a distinctive sulfur-containing histidine derivative, which has been recognized as a high-value antioxidant and cytoprotectant .
- It has a wide range of applications in food, medical, and cosmetic fields .
- The non-conventional yeast Rhodotorula toruloides is considered as a potential candidate for EGT production, thanks to its safety for animals and natural ability to synthesize EGT .
- In a study, an engineered strain named as RT1389-3 was selected with a production titer of 267.4 mg/L EGT after 168 h in a 50 mL modified fermentation medium .
Synthesis of 2-(4-Fluoronaphthalen-1-yl)acetic Acid
Ergothioneine Production
- “2-(4-Fluoronaphthalen-1-yl)propanoic acid” is a derivative of "2-(4-Fluoronaphthalen-1-yl)acetonitrile" .
- This compound could potentially be used in the synthesis of various other organic compounds .
- However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the sources I found .
- Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .
- The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
- Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Synthesis of 2-(4-Fluoronaphthalen-1-yl)propanoic Acid
Catalyzed Carbon-Heteroatom Bond Formation
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoronaphthalen-1-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


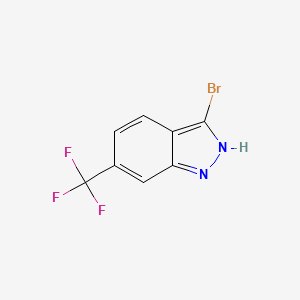
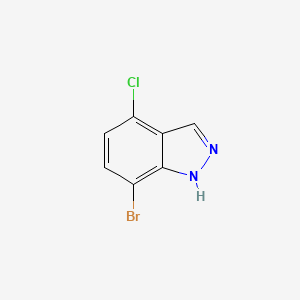
![3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343725.png)
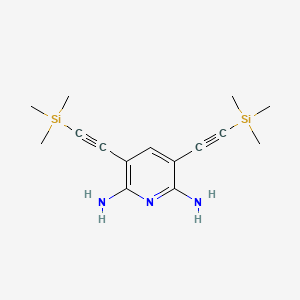
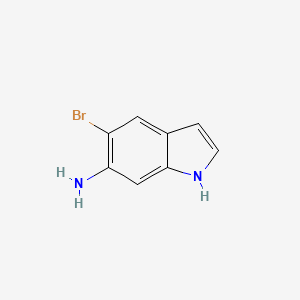
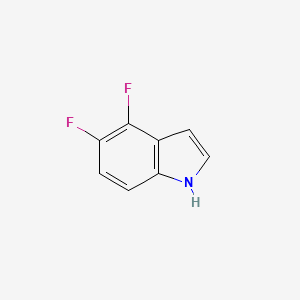
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)
